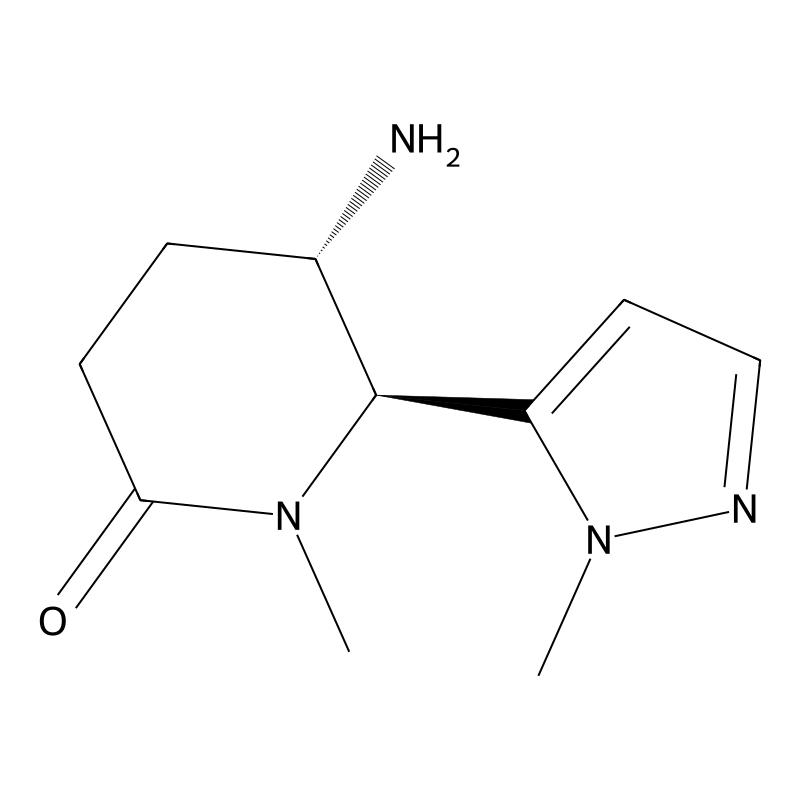

(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Search for Biological Activity

A search of scientific databases like PubChem [] and the Biological Magnetic Resonance Bank (BMRB) [] did not yield any entries for this specific compound, suggesting it may be a relatively new molecule or one not yet widely studied.

Patent Applications

Patent applications sometimes disclose novel compounds and their potential uses. A search identified a patent mentioning a similar compound, N-[5-[(2S,5R,6S)-5-amino-6-fluoro-oxepan-2-yl]-1-methyl-pyrazol-4-yl]-2-(5-methylpyrazin-2-yl)thiazole-4-carboxamide, but it does not directly discuss (5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one.

Further Exploration:

While specific research applications are unknown, the compound's structure offers clues for potential investigation. The molecule contains several functional groups commonly found in bioactive molecules, including an amine, a ketone, and a heterocyclic ring (the 2-methylpyrazol-3-yl group). These features suggest potential for:

- Ligand Design: The molecule's structure could allow it to bind to specific biological targets like enzymes or receptors. If such binding has a relevant biological effect, it could be a starting point for drug discovery efforts.

- Scaffold for Medicinal Chemistry: The core structure of the molecule could serve as a scaffold for further chemical modification to create new compounds with desired properties.

(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one is a complex organic compound characterized by its piperidinone core, which is a common structural motif in many biologically active molecules. This compound is notable for its potential applications in medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure features an amino group at the 5-position and a 2-methylpyrazol-3-yl substituent at the 6-position of the piperidine ring, which contributes to its distinct chemical properties and biological activities.

- Formation of the Piperidinone Core: This is typically achieved through cyclization reactions involving suitable amines and ketones or aldehydes.

- Introduction of the Amino Group: The amino group at the 5-position can be introduced via reductive amination or nucleophilic substitution.

- Attachment of the Methylpyrazol Group: This often involves coupling reactions such as Suzuki or Heck coupling to attach the pyrazol moiety to the piperidinone core.

Biologically, (5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one has been investigated for its potential therapeutic properties. It may serve as a ligand for various receptors or enzymes, modulating biological pathways and potentially acting as an inhibitor or modulator of specific biological targets. This makes it a valuable compound for studying biochemical pathways and mechanisms.

The synthesis of this compound can be approached through various methodologies:

- Multi-step Synthesis: Starting from commercially available precursors, researchers often employ multi-step synthetic routes that include cyclization, amination, and coupling reactions.

- Optimization for Industrial Production: In industrial settings, methods may include continuous flow reactors and advanced purification techniques to enhance yield and minimize environmental impact.

(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one finds applications across several fields:

- Medicinal Chemistry: Investigated for therapeutic potential against various diseases.

- Chemical Research: Used as a building block for synthesizing more complex molecules.

- Industrial Chemistry: Potentially utilized in developing new materials or as a catalyst due to its unique properties .

Several compounds share structural features with (5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one. Notable comparisons include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (5S)-5-Amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | Piperidine core with different pyrazole substitution | Different methyl substitution pattern |

| 2-Amino-5-(1-Ethyl-1H-Pyrazol-4-Yl)pyrimidin | Pyrimidine ring instead of piperidine | Different ring structure affecting biological activity |

| Indolyl-pyridone derivatives | Indole core with pyridone structure | Variations in biological activity related to cancer treatment |

Uniqueness

The uniqueness of (5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one lies in its specific substitution pattern and stereochemistry. These characteristics confer distinct chemical and biological properties that make it valuable for research and development in various scientific fields.